2-Bromo-3-methyl-2-cyclopenten-1-one

Vue d'ensemble

Description

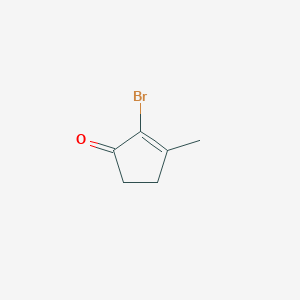

2-Bromo-3-methyl-2-cyclopenten-1-one is an organic compound with the molecular formula C6H7BrO and a molecular weight of 175.02 g/mol. It is a brominated cyclopentenone derivative, characterized by a bromine atom and a methyl group attached to the cyclopentenone ring. This compound is typically a white to grey powder or crystals.

Synthetic Routes and Reaction Conditions:

Halogenation of Cyclopentenone: One common synthetic route involves the halogenation of cyclopentenone using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).

Alkylation: Another method is the alkylation of 2-bromocyclopentanone with methyl iodide in the presence of a strong base like potassium tert-butoxide (KOtBu).

Industrial Production Methods: The industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or ketones.

Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-methyl-2-cyclopenten-1-one.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or alcohols, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) in the presence of a base.

Major Products Formed:

Oxidation: Cyclopentanecarboxylic acid or cyclopentanone derivatives.

Reduction: 2-Methyl-2-cyclopenten-1-one.

Substitution: Amides, esters, or ethers depending on the nucleophile used.

Applications De Recherche Scientifique

2-Bromo-3-methyl-2-cyclopenten-1-one has various applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism by which 2-Bromo-3-methyl-2-cyclopenten-1-one exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the compound undergoes electrophilic attack by the oxidizing agent, leading to the formation of carboxylic acids or ketones. In biological studies, the compound may interact with specific enzymes or receptors, influencing their activity.

Molecular Targets and Pathways Involved:

Enzymes: Specific enzymes that catalyze oxidation or reduction reactions.

Receptors: Potential binding to receptors involved in biological signaling pathways.

Comparaison Avec Des Composés Similaires

2-Bromocyclopentanone

2-Bromo-3-ethyl-2-cyclopenten-1-one

2-Bromo-3-phenyl-2-cyclopenten-1-one

Activité Biologique

2-Bromo-3-methyl-2-cyclopenten-1-one (C6H7BrO) is a brominated cyclopentenone derivative notable for its diverse applications in organic synthesis and biological research. This compound, with a molecular weight of 175.02 g/mol, has gained attention due to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, molecular targets, and relevant research findings.

Chemical Structure : The compound features a cyclopentenone ring with a bromine atom and a methyl group, influencing its reactivity and interaction with biological systems.

Synthesis Methods :

Several synthetic routes have been developed for producing this compound, including:

- Bromination of 3-methyl-2-cyclopenten-1-one using sodium bromide in acetone.

- Epoxidation followed by bromination , which involves the use of 3,3-dimethyldioxirane as an epoxidizing agent followed by treatment with Amberlyst 15 and sodium bromide.

The biological activity of this compound is primarily linked to its ability to interact with various enzymes and receptors. The compound can undergo oxidation and reduction reactions, influencing enzyme mechanisms and potentially modulating biological pathways.

Molecular Targets

Research indicates that this compound may target:

- Enzymes involved in oxidative stress : The electrophilic nature of the compound allows it to participate in reactions with nucleophilic sites on enzymes.

- Biological receptors : Potential interactions with receptors involved in cellular signaling pathways have been suggested.

Enzyme Interaction Studies

A study demonstrated that this compound could act as a probe in enzyme mechanism studies, particularly in understanding how specific enzymes catalyze reactions involving electrophiles.

Cross-Coupling Reactions

Research on the Suzuki-Miyaura cross-coupling reaction involving this compound showed promising results, indicating its utility in synthesizing complex organic molecules. The reaction conditions were optimized to achieve yields ranging from 49% to 95%, highlighting its effectiveness as a building block in organic synthesis .

Table 1: Synthesis Yields of Cross-Coupling Reactions

| Entry | Alkenyl Bromide | Reaction Time (h) | Product Yield (%) |

|---|---|---|---|

| 1 | Potassium 6-(benzoyloxy)hexylt rifluoroborate | 7 | 74 (78) |

| 2 | α-Bromostyrene | 3 | 93 |

| 3 | Triphenylethenyl bromide | 5 | 82 |

| 4 | Various | - | 69 |

Table 2: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| 2-Bromocyclopentanone | C5H7BrO | 175.02 |

| This compound | C6H7BrO | 175.02 |

| 2-Bromo-3-phenyl-2-cyclopenten-1-one | C11H9BrO | - |

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling

This compound undergoes palladium-catalyzed cross-coupling with potassium alkyltrifluoroborates to form alkyl-substituted cyclopentenones. Optimal conditions involve PdCl₂(dppf)·CH₂Cl₂ as the catalyst and K₃PO₄ as the base in a toluene/water solvent system at 80°C .

| Entry | Alkyltrifluoroborate | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 6-(Benzoyloxy)hexyl | 7 | A | 95 |

| 2 | 3-Cyclohexylpropyl | 8 | B | 53 |

| 3 | Allyl | 7 | C | 86 |

Table 1: Selected Suzuki-Miyaura cross-coupling reactions .

Key findings:

-

Catalyst efficiency: PdCl₂(dppf)·CH₂Cl₂ outperformed Pd(PPh₃)₄ and Pd(OAc)₂ .

-

Steric hindrance from bulky substituents reduces yields (e.g., Entry 2) .

Nucleophilic Substitution with Organolithium Reagents

The bromine atom can be displaced by methyl groups via reaction with methyl lithium (MeLi) , followed by alkylation with methyl iodide (MeI) . This two-step process yields 2-bromo-3-methoxy-1,3-dimethylcyclopentene in 85% yield .

Mechanism :

-

1,2-Addition of MeLi to the carbonyl group.

-

Alkylation of the resulting enolate with MeI.

Enzymatic Reduction

Enantioselective enzymatic esterification using lipase converts this compound into (R)- and (S)-3-methyl-2-cyclopenten-1-ol with >95% enantiomeric purity .

Conditions :

-

Enzyme: Lipase (source unspecified).

-

Substrate: 2-Bromo-3-methyl-2-cyclopenten-1-ol.

-

Steps: 4-step sequence involving esterification and hydrolysis .

Bromination via Triphenylphosphine Dibromide

While not directly studied for this compound, analogous bromination of 1,3-cyclohexanedione with Ph₃P·Br₂ in benzene produces 3-bromo-2-cyclohexen-1-one in 97% yield . This suggests potential applicability to this compound under similar conditions.

Proposed Pathway :

-

Formation of a phosphonium salt intermediate.

-

Conjugate addition of bromide.

Ansa-Metallocene Ligand Preparation

2-Lithio-3-methoxy-1,3-dimethylcyclopentene, derived from this compound, reacts with 1,4-dimethylfulvene to form ligands for ansa-metallocene complexes (e.g., CH₂C(1,3-Me₂Cp)₂ZrCl₂ ) in 64% yield .

Key Step :

Stability and Reaction Considerations

-

Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in substitution pathways .

-

Steric Effects : Bulky substituents adjacent to the carbonyl group increase regioselectivity in halogenation .

This compound’s versatility in cross-coupling, reduction, and complex synthesis underscores its value in medicinal chemistry and materials science. Future research could explore its use in asymmetric catalysis or polymer chemistry.

Q & A

Q. Basic: What are the optimal synthetic routes for 2-Bromo-3-methyl-2-cyclopenten-1-one, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves bromination of a cyclopentenone precursor. Key steps include:

- Precursor Selection : Start with 3-methyl-2-cyclopenten-1-one.

- Bromination Reagents : Use bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acid catalysts (e.g., FeCl₃ or AlCl₃) to ensure regioselectivity at the α-position .

- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions (e.g., over-bromination or ring-opening).

- Solvent Optimization : Dichloromethane (DCM) or carbon tetrachloride (CCl₄) is preferred for solubility and inertness.

- Workup : Quench with aqueous Na₂S₂O₃ to remove excess bromine, followed by column chromatography for purification.

Table 1: Comparison of Bromination Methods

| Reagent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Br₂ | FeCl₃ | 78 | 95 | |

| NBS | AlCl₃ | 85 | 98 |

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for a vinyl proton signal at δ 6.2–6.5 ppm (cyclopentenone ring) and methyl group resonance at δ 1.8–2.1 ppm .

- ¹³C NMR : The carbonyl carbon appears at ~200 ppm, with brominated carbon at ~90 ppm .

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and C-Br stretch at ~550 cm⁻¹ .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 175 (M⁺) with isotopic patterns confirming bromine .

Note : X-ray crystallography (e.g., as in for analogous brominated ketones) can resolve structural ambiguities.

Q. Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA software to model:

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .

- Validation : Compare computed results with experimental data (e.g., reaction yields under varying conditions).

Q. Advanced: How can researchers resolve contradictions in reported reaction outcomes involving this compound?

Methodological Answer:

- Root-Cause Analysis :

- Data Triangulation : Cross-reference NMR, IR, and MS data to confirm product identity .

- Reproducibility Protocols : Standardize reaction scales, quenching methods, and purification steps .

Case Study : Discrepancies in yields (e.g., 70% vs. 85%) may arise from variations in catalyst loading or solvent drying.

Q. Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for bromination steps .

- Spill Management : Neutralize bromine residues with Na₂CO₃ solution .

- Waste Disposal : Collect halogenated waste in sealed containers for incineration .

Q. Advanced: What strategies enhance regioselectivity in derivatizing this compound?

Methodological Answer:

Propriétés

IUPAC Name |

2-bromo-3-methylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrO/c1-4-2-3-5(8)6(4)7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQAQVMJIDGQDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403283 | |

| Record name | 2-Bromo-3-methyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80963-36-6 | |

| Record name | 2-Bromo-3-methyl-2-cyclopenten-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.